万艾可

描述

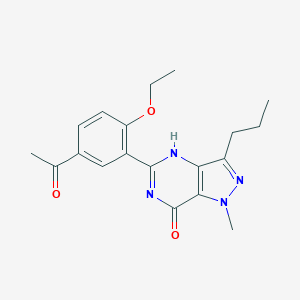

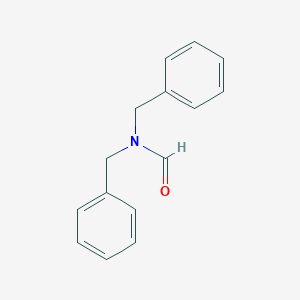

Gendenafil, also known as Gendenafil, is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Gendenafil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gendenafil including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

女性性功能:万艾可增强了雌性犬对盆腔神经刺激的血流反应,突出了 NO/cGMP 通路在女性性器官中的作用(Angulo 等人,2003)。

囊性纤维化中的肺部炎症:它减少了肺部炎症,特别是在 F508del-CF 小鼠中巨噬细胞细胞标记物中的炎症(Lubamba 等人,2012)。

勃起功能障碍:万艾可是一种有效的口服勃起功能障碍治疗方法,可提高勃起率和整体性满意度(Hellstrom,2003)。

草药产品检测:一种已开发的免疫检测可以快速筛查草药产品中的万艾可及其类似物,有助于检测非法添加剂(Guo 等人,2010)。

心脏保护:西地那非,一种类似的 PDE5 抑制剂,在缺血再灌注损伤的动物模型中显示出类似于预处理的心脏保护作用(Kukreja 等人,2004)。

良性前列腺增生:万艾可显着改善了良性前列腺增生男性的下尿路症状、勃起功能和生活质量(Stief 等人,2008)。

肝保护:万艾可对小鼠实验性诱发的急性肝损伤具有肝保护作用(Ahmed 等人,2017)。

肿瘤免疫:西地那非等 PDE5 抑制剂可以增强肿瘤内 T 细胞的浸润和活化,减少肿瘤生长并提高过继性 T 细胞疗法的抗肿瘤功效(Serafini 等人,2006)。

卵巢损伤:低剂量和高剂量万艾可减轻了大鼠缺血再灌注诱发的卵巢损伤,影响血管充血、出血和卵泡变性(Yurtçu 等人,2015)。

作用机制

Target of Action

Gendenafil is an analog of Sildenafil . The primary target of Gendenafil, like Sildenafil, is the enzyme phosphodiesterase type 5 (PDE5) . PDE5 is found in various tissues, most prominently in the corpus cavernosum and the pulmonary vasculature . It plays a crucial role in regulating blood flow through these tissues by breaking down cyclic guanosine monophosphate (cGMP), a molecule that relaxes smooth muscles .

Mode of Action

Gendenafil works by inhibiting the action of PDE5 . This inhibition prevents the breakdown of cGMP, leading to an increase in cGMP levels . The elevated cGMP levels cause relaxation of smooth muscle cells in the corpus cavernosum and pulmonary vasculature, promoting increased blood flow .

Biochemical Pathways

The biochemical pathway primarily affected by Gendenafil is the nitric oxide (NO)-cGMP pathway . During sexual stimulation, NO is released, which stimulates the production of cGMP . Under normal circumstances, PDE5 breaks down cGMP, but the presence of Gendenafil inhibits PDE5, leading to an accumulation of cGMP . This accumulation causes relaxation of smooth muscle cells and dilation of blood vessels, facilitating increased blood flow .

Pharmacokinetics

Sildenafil is rapidly absorbed after oral administration, with an absolute bioavailability of about 40% . Its pharmacokinetics are dose-proportional over the recommended dose range . It is predominantly metabolized by the liver via CYP3A4 (major) and CYP2C9 (minor route) . The metabolites are excreted in the feces (~80%) and urine (~13%) .

Result of Action

The molecular and cellular effects of Gendenafil’s action result in the relaxation of smooth muscle cells in the corpus cavernosum and pulmonary vasculature . This relaxation allows for increased blood flow, which can facilitate an erection in response to sexual stimulation . In the context of pulmonary arterial hypertension, the relaxation and dilation of blood vessels in the lungs can reduce pulmonary arterial pressure and resistance .

Action Environment

The action, efficacy, and stability of Gendenafil can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of the drug, potentially delaying its onset of action . Additionally, the concomitant use of certain other medications, particularly those that inhibit or induce CYP3A4, can affect the metabolism of Gendenafil, altering its plasma concentrations and potentially its effects .

安全和危害

When using Gendenafil, certain safety issues need to be considered . Firstly, Gendenafil is a prescription medication and should be used under the guidance of a doctor . Secondly, Gendenafil may interact with other medications, potentially leading to adverse reactions . Therefore, individuals should inform their doctor about their medication history before using it . Additionally, certain populations, such as those with heart disease, high blood pressure, or allergies to alcohol or drugs, should avoid using Gendenafil . Lastly, Gendenafil may cause common side effects such as headaches, facial flushing, and indigestion . If severe side effects or discomfort occur, individuals should consult a doctor immediately .

属性

IUPAC Name |

5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3/c1-5-7-14-16-17(23(4)22-14)19(25)21-18(20-16)13-10-12(11(3)24)8-9-15(13)26-6-2/h8-10H,5-7H2,1-4H3,(H,20,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBDHZKAVGNHET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163777 | |

| Record name | Gendenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147676-66-2 | |

| Record name | Gendenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147676662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gendenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2834X003B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol](/img/structure/B29144.png)

![2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B29164.png)

![6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine](/img/structure/B29165.png)

![Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate](/img/structure/B29174.png)